molecular formula C16H17NO B3018145 1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one CAS No. 2459725-59-6

1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one

Cat. No.: B3018145
CAS No.: 2459725-59-6
M. Wt: 239.318
InChI Key: DMGHSLRMISYXMG-UHFFFAOYSA-N
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Description

1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where an indene moiety is fused with a piperidine ring, creating a spiro linkage. The presence of a prop-2-en-1-one group adds to its chemical versatility, making it an interesting subject for various scientific studies.

Properties

IUPAC Name

1-spiro[indene-1,4'-piperidine]-1'-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-15(18)17-11-9-16(10-12-17)8-7-13-5-3-4-6-14(13)16/h2-8H,1,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGHSLRMISYXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one typically involves a multi-step process. One common method includes the Michael addition reaction, where spiro[indene-1,4’-piperidine] is reacted with acrolein in the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This reaction forms the key intermediate, 3-(1′H-spiro[indene-1,4′-piperidin]-1′-yl)propanal, which can then be further processed to yield the final product.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or acids, while reduction results in alcohols or alkanes.

Scientific Research Applications

1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one involves its interaction with specific molecular targets. For example, as an agonist for the somatostatin receptor subtype 2, it binds to the receptor and mimics the action of the natural ligand, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels . This pathway is crucial in regulating hormone secretion and cell proliferation.

Comparison with Similar Compounds

When compared to similar compounds, 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one stands out due to its unique spirocyclic structure. Similar compounds include:

The uniqueness of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one lies in its ability to combine the properties of both indene and piperidine rings, offering a versatile platform for chemical modifications and biological interactions.

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